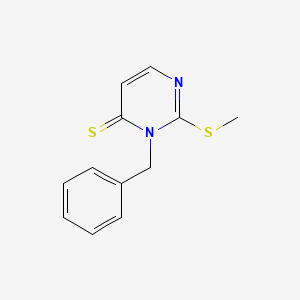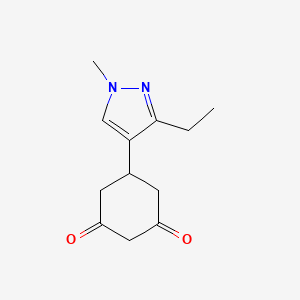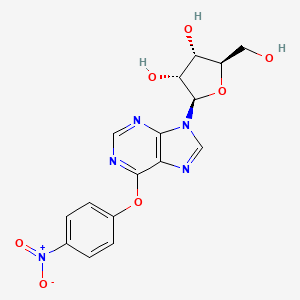
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(4-nitrophenoxy)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(4-nitrophenoxy)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a complex organic compound that features a purine base linked to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(4-nitrophenoxy)-9H-purin-9-yl)tetrahydrofuran-3,4-diol typically involves multi-step organic reactions. The process may start with the preparation of the purine base, followed by the introduction of the nitrophenoxy group and the formation of the tetrahydrofuran ring. Common reagents used in these steps include nucleophiles, electrophiles, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the nitrophenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield formyl or carboxyl derivatives, while reduction of the nitro group may produce aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(4-nitrophenoxy)-9H-purin-9-yl)tetrahydrofuran-3,4-diol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its interactions with enzymes and nucleic acids
Medicine
Medicinally, compounds with similar structures are often investigated for their antiviral, anticancer, or antimicrobial properties. The presence of the nitrophenoxy group and the purine base may contribute to its biological activity.
Industry
In the industrial sector, such compounds can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(4-nitrophenoxy)-9H-purin-9-yl)tetrahydrofuran-3,4-diol likely involves interactions with specific molecular targets such as enzymes or receptors. The purine base may mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or function. The nitrophenoxy group may enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached.
Nitrobenzene Derivatives: Compounds with a nitro group attached to a benzene ring, similar to the nitrophenoxy group in the compound.
Uniqueness
The uniqueness of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(4-nitrophenoxy)-9H-purin-9-yl)tetrahydrofuran-3,4-diol lies in its combination of a purine base with a nitrophenoxy group and a tetrahydrofuran ring. This structure provides a distinct set of chemical and biological properties that can be exploited in various applications.
Properties
Molecular Formula |
C16H15N5O7 |
|---|---|
Molecular Weight |
389.32 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(4-nitrophenoxy)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H15N5O7/c22-5-10-12(23)13(24)16(28-10)20-7-19-11-14(20)17-6-18-15(11)27-9-3-1-8(2-4-9)21(25)26/h1-4,6-7,10,12-13,16,22-24H,5H2/t10-,12-,13-,16-/m1/s1 |
InChI Key |
OYPQBXJPNWXZNC-XNIJJKJLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


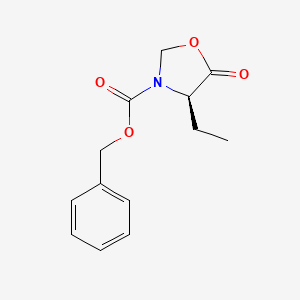

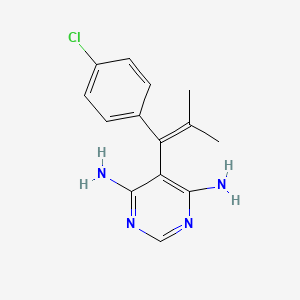
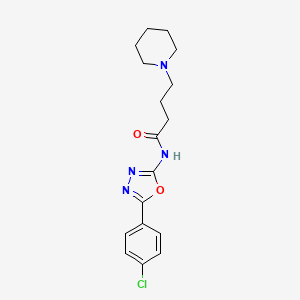

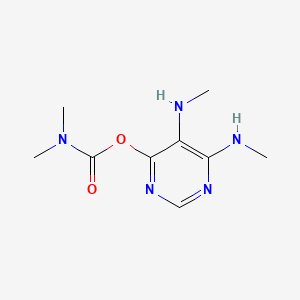
![4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B12913996.png)
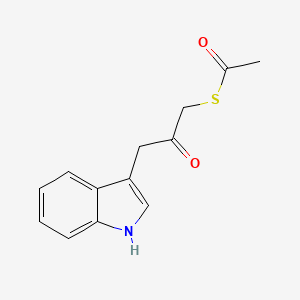
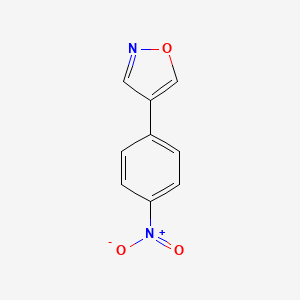
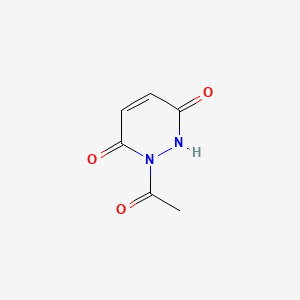
![Imidazo[1,2-b]pyridazine, 6-(methylthio)-](/img/structure/B12914003.png)
